Cooling Without Burning: Comparative Sensory Profile of L-Monomenthyl Glutarate vs. Menthol
L-Monomenthyl glutarate provides a cooling effect without the burning sensation characteristic of menthol, as established by direct sensory comparison in the foundational identification study [1]. While the study does not quantify cooling intensity on a numerical scale, it explicitly states that MMG, MMS, and DMG 'provide a cooling effect without the burning sensation associated with menthol,' a qualitative but operationally critical differentiation for formulators targeting sensitive mucosa or skin applications [1].
| Evidence Dimension | Presence/absence of burning sensation during cooling |
|---|---|
| Target Compound Data | Cooling effect present; burning sensation absent |
| Comparator Or Baseline | Menthol: cooling effect present; burning sensation present |
| Quantified Difference | Qualitative binary: burning sensation absent vs. present |
| Conditions | Human sensory panel evaluation as described in J. Agric. Food Chem. 2004 |
Why This Matters
For procurement, this differentiator directly impacts product acceptance in oral care, confectionery, and dermatological applications where menthol-associated irritation is a known consumer rejection driver.
- [1] Hiserodt, R. D.; et al. Identification of Monomenthyl Succinate, Monomenthyl Glutarate, and Dimenthyl Glutarate in Nature by High Performance Liquid Chromatography-Tandem Mass Spectrometry. J. Agric. Food Chem. 2004, 52 (11), 3536–3541. View Source
